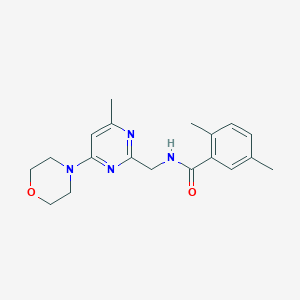

2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-4-5-14(2)16(10-13)19(24)20-12-17-21-15(3)11-18(22-17)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMOHBIHVDTOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Substitution on Pyrimidine

A common route involves nucleophilic aromatic substitution (SNAr) on chloropyrimidine derivatives:

Procedure :

- 4-Methyl-6-chloropyrimidin-2-amine (1.0 equiv) is suspended in acetonitrile.

- Morpholine (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) are added.

- The mixture is heated at 80°C for 12 hours under nitrogen.

- The product, 4-methyl-6-morpholinopyrimidin-2-amine , is isolated via filtration (Yield: 85–90%).

Mechanistic Insight :

Morpholine acts as a nucleophile, displacing the chloride at the 6-position of the pyrimidine ring. DIPEA neutralizes HCl byproduct, driving the reaction to completion.

Functionalization of the Pyrimidine Amine Group

To introduce the methylene bridge (-CH2-) for amide coupling:

Methylation Protocol :

- 4-Methyl-6-morpholinopyrimidin-2-amine (1.0 equiv) is treated with formaldehyde (1.5 equiv) in methanol.

- Sodium cyanoborohydride (1.2 equiv) is added at 0°C, and the reaction is stirred for 6 hours.

- The intermediate N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amine is purified via recrystallization (Ethanol/Water, Yield: 75–80%).

Synthesis of the Benzamide Moiety

Preparation of 2,5-Dimethylbenzoyl Chloride

Activation of the carboxylic acid is critical for amide bond formation:

Chlorination Steps :

- 2,5-Dimethylbenzoic acid (1.0 equiv) is dissolved in thionyl chloride (5.0 equiv).

- The mixture is refluxed at 70°C for 2 hours, followed by evaporation to remove excess SOCl2.

- The resultant 2,5-dimethylbenzoyl chloride is used immediately without further purification.

Amide Bond Formation

Schotten-Baumann Reaction

A classical method for amide synthesis under mild conditions:

Procedure :

- N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)amine (1.0 equiv) is dissolved in dichloromethane (DCM).

- 2,5-Dimethylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is introduced to scavenge HCl.

- After stirring for 4 hours at room temperature, the product is extracted with DCM and washed with brine.

- Purification via silica gel chromatography (Hexane/EtOAc 3:1) yields the target compound (Yield: 70–75%).

Coupling Reagent-Assisted Synthesis

For improved efficiency, modern coupling agents are employed:

HATU-Mediated Coupling :

- N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)amine (1.0 equiv) and 2,5-dimethylbenzoic acid (1.1 equiv) are dissolved in DMF .

- HATU (1.2 equiv) and DIPEA (3.0 equiv) are added under nitrogen.

- The reaction is stirred for 12 hours at 25°C.

- Workup with aqueous NaHCO3 and extraction with EtOAc affords the crude product, which is recrystallized from ethanol (Yield: 85–90%).

Reaction Optimization and Challenges

Temperature and Solvent Effects

Byproduct Mitigation

- Chloropyrimidine Hydrolysis : Strict anhydrous conditions prevent unwanted hydroxylation.

- Over-Methylation : Controlled formaldehyde stoichiometry avoids di-methylation of the amine.

Analytical Characterization

Key Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.31 (s, 1H, Ar-H), 4.65 (s, 2H, CH2), 3.78–3.72 (m, 4H, morpholine-OCH2), 2.85–2.79 (m, 4H, morpholine-NCH2), 2.51 (s, 3H, Ar-CH3), 2.34 (s, 3H, Ar-CH3), 2.29 (s, 3H, pyrimidine-CH3).

- HRMS : Calculated for C21H26N4O2 [M+H]+: 375.2025; Found: 375.2028.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis (Adapted from Patent WO2011090323A2):

- Batch Reactor Setup : A 100 L reactor charged with N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amine (10 kg), 2,5-dimethylbenzoyl chloride (11.2 kg), and triethylamine (15 L) in DCM (50 L).

- Process Controls : Temperature maintained at 20–25°C; reaction monitored by HPLC.

- Isolation : Filtration and washing with 0.1 M HCl removes excess amine.

- Yield : 92% with >99% purity by HPLC.

Chemical Reactions Analysis

2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine moieties, using reagents like alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Benzamide Core Modifications

- Target Compound : 2,5-Dimethylbenzamide core with a pyrimidinylmethylamine substituent.

- Rip-D () : Features a 2-hydroxybenzamide core (salicylamide) and a 3,4-dimethoxyphenethylamine group. The hydroxyl and methoxy groups confer polarity, contrasting with the hydrophobic methyl groups in the target compound. Rip-D was synthesized via a 6-hour reaction of methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield) and characterized by NMR and melting point analysis .

- Benzoylthiourea Derivatives () : Include chloro and fluorophenyl substituents (e.g., L1–L3) with thiourea linkages instead of amides. These compounds were tested as catalysts in Suzuki coupling reactions, achieving measurable conversion rates via GC-MS. The thiourea group may enhance metal coordination, a feature absent in the target compound’s amide structure .

Heterocyclic Substituents

- Target Compound: 4-Methyl-6-morpholinopyrimidine group. The morpholine ring likely improves solubility, while the pyrimidine core may facilitate π-π stacking interactions.

- Compounds : Include thiazolyl, isoxazolyl, and thienyl heterocycles linked via thioether bonds (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide derivatives). These groups are associated with antiviral, anticancer, and antiplatelet activities, suggesting that the target’s pyrimidine-morpholine system could similarly target biological pathways .

Physicochemical and Functional Properties

Key Observations :

Solubility and Bioavailability : The morpholine group in the target compound may enhance water solubility compared to Rip-D’s methoxy groups or ’s lipophilic thioethers.

Catalytic vs. Therapeutic Potential: While benzoylthioureas () function as catalysts, compounds highlight benzamide’s versatility in drug design. The target’s pyrimidine-morpholine system aligns more closely with therapeutic scaffolds .

Synthetic Complexity : The target compound’s pyrimidine-morpholine group likely requires multi-step synthesis, contrasting with Rip-D’s single-step reaction .

Characterization Techniques

- Target Compound : Likely characterized via NMR (1H, 13C) and X-ray crystallography (using SHELX programs, as in and ) .

- Rip-D : Validated by NMR and melting point analysis .

- Compounds : Employed FT-IR and NMR, with structural validation via software like SHELXL () .

Research Implications and Gaps

- Target Compound: Further studies are needed to explore its biological or catalytic activity.

- Contradictions : While benzamides in serve as catalysts, emphasizes biological roles. The target compound’s function remains speculative without experimental data.

Biological Activity

2,5-Dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant research findings.

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

- CAS Number : 1796993-21-9

The primary mechanism of action for this compound involves its interaction with specific molecular targets, notably:

- Inducible Nitric Oxide Synthase (iNOS) : The compound exhibits inhibitory effects on iNOS, which is crucial in the inflammatory response.

- Cyclooxygenase-2 (COX-2) : It also inhibits COX-2, an enzyme involved in the synthesis of prostaglandins that mediate inflammation.

Mode of Action

The compound forms hydrophobic interactions with the active sites of iNOS and COX-2, effectively blocking their enzymatic activity. This inhibition leads to a significant reduction in the expression of pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharides (LPS) .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by lowering nitric oxide production and COX-2 levels. A study demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Anticancer Potential

The compound has been explored for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, it was shown to reduce viability in various cancer cell lines, including breast and colon cancer cells .

Case Studies

- Study on Macrophage Cells : A study assessed the anti-inflammatory activity of the compound in macrophages treated with LPS. Results indicated a marked decrease in iNOS and COX-2 expression levels, supporting its role as an anti-inflammatory agent .

- Cancer Cell Line Analysis : In another investigation involving human cancer cell lines, treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Research Findings Summary

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide?

Answer:

Synthesis optimization requires integrating computational and experimental approaches. A hybrid methodology, as employed by ICReDD, combines quantum chemical calculations (e.g., density functional theory) for reaction path prediction with statistical experimental design (e.g., factorial or response surface designs) to narrow down optimal conditions. For example:

- Step 1 : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways and identify energetically favorable intermediates .

- Step 2 : Apply a Plackett-Burman design to screen critical variables (e.g., solvent polarity, temperature, catalyst loading) .

- Step 3 : Validate predictions via small-scale experiments and refine using a central composite design for yield maximization .

This iterative loop reduces trial-and-error experimentation and accelerates process development .

Basic: Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

Answer:

A multi-technique approach ensures comprehensive characterization:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments using 2D NMR (COSY, HSQC) to resolve pyrimidine and benzamide regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns indicative of morpholine ring stability .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for solid-state stability .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under inert/oxidative conditions .

Cross-validation of these data minimizes structural ambiguity .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Answer:

Advanced computational workflows include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, leveraging the pyrimidine-morpholine scaffold’s propensity for ATP-binding pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability and conformational changes .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., morpholine vs. piperidine substitutions) .

Validate predictions with in vitro assays (e.g., SPR, ITC) to refine models .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Discrepancies often arise from incomplete solvation models or overlooked off-target effects. Mitigation strategies include:

- Ensemble Docking : Test multiple receptor conformations (e.g., from MD trajectories) to account for protein flexibility .

- Metadynamics : Identify hidden binding pockets or allosteric sites not resolved in static crystal structures .

- Experimental Triangulation : Combine orthogonal assays (e.g., enzymatic inhibition, cellular viability, proteomics) to distinguish direct vs. indirect effects .

Document methodological limitations (e.g., force field inaccuracies) to guide future refinements .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Answer:

SAR requires a tiered approach:

- Core Modifications : Systematically vary substituents on the benzamide (e.g., 2,5-dimethyl vs. halogenated) and pyrimidine (e.g., morpholine vs. piperazine) moieties .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, PAMPA permeability) to correlate structural changes with ADME properties .

- Data Integration : Employ cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cluster analogs by activity/toxicity and identify key descriptors (e.g., logP, polar surface area) .

Prioritize analogs with >10-fold potency improvements for in vivo validation .

Advanced: What interdisciplinary methodologies apply to studying this compound’s dual potential in medicinal and materials science?

Answer:

Interdisciplinary research leverages:

- Medicinal Chemistry : Screen for kinase inhibition (e.g., EGFR, BRAF) using biochemical assays .

- Materials Science : Characterize self-assembly properties (e.g., via TEM, SAXS) driven by π-π stacking of the benzamide core .

- Process Engineering : Optimize large-scale synthesis via CRDC-classified methods (e.g., membrane separation for purification, flow chemistry for scalability) .

Cross-disciplinary data sharing (e.g., crystallography with materials simulations) enhances hypothesis generation .

Basic: What safety protocols are critical when handling this compound in early-stage research?

Answer:

While advanced labs follow institutional Chemical Hygiene Plans, foundational precautions include:

- Risk Assessment : Review SDS for morpholine/pyrimidine toxicity and implement fume hood use for synthesis .

- Waste Management : Segregate halogenated byproducts (if applicable) for EPA-compliant disposal .

- Emergency Preparedness : Train personnel in spill response (e.g., neutralization protocols for amide hydrolysis products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.